9-phenyl-7-pyridin-2-ylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one
Overview
Description
9-phenyl-7-pyridin-2-ylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one is a complex heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines multiple aromatic rings and nitrogen-containing heterocycles, making it a valuable scaffold for drug design and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-phenyl-7-pyridin-2-ylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one typically involves the cyclization of appropriate precursors. One common method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2) . Another approach is the catalytic oxidation of N-(2-pyridyl)guanidines using air oxygen in the presence of a copper bromide (CuBr) and 1,10-phenanthroline system .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow reactors and other advanced manufacturing techniques.
Chemical Reactions Analysis
Types of Reactions
9-phenyl-7-pyridin-2-ylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at positions where electron-withdrawing groups are present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizers like NaOCl and Pb(OAc)4, reducing agents like NaBH4, and bases like potassium carbonate (K2CO3) for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
9-phenyl-7-pyridin-2-ylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one has several scientific research applications:
Chemistry: It serves as a scaffold for the development of new ligands and catalysts.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Mechanism of Action
The mechanism of action of 9-phenyl-7-pyridin-2-ylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one involves its interaction with specific molecular targets. For example, it can act as an antagonist for adenosine receptors by binding to the receptor sites and inhibiting their activity . This interaction can modulate various physiological processes, including neurotransmission and cardiovascular function.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines: These compounds share a similar triazolo-pyrimidine core and are used in similar applications.
[1,2,4]triazolo[1,5-a]pyridines: These compounds are also used in drug design and have similar synthetic routes.
Uniqueness
The uniqueness of 9-phenyl-7-pyridin-2-ylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted drug design and other specialized applications.
Properties
IUPAC Name |
8-(4-methoxyphenyl)-11-(pyridin-2-ylmethyl)-2,4,6,7,11-pentazatricyclo[7.4.0.03,7]trideca-1,3,5,8,12-pentaen-10-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N6O2/c1-29-16-7-5-14(6-8-16)19-18-17(25-21-23-13-24-27(19)21)9-11-26(20(18)28)12-15-4-2-3-10-22-15/h2-11,13H,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICKVPLGYFDXLMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C(=NC4=NC=NN24)C=CN(C3=O)CC5=CC=CC=N5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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